molecular formula C16H28F3NOSn B2885796 5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole CAS No. 640290-79-5

5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole

Cat. No.: B2885796
CAS No.: 640290-79-5
M. Wt: 426.111
InChI Key: VHSKKZIBWCWIOO-UHFFFAOYSA-N
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Description

5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole is a compound that features a trifluoromethyl group and a tributylstannyl group attached to an isoxazole ring. The trifluoromethyl group is known for its significant role in enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of molecules, making it valuable in pharmaceuticals, agrochemicals, and materials science . The tributylstannyl group is often used in organic synthesis as a precursor for various transformations.

Preparation Methods

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole can undergo various chemical reactions, including:

Common reagents used in these reactions include radical initiators, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Tributylstannyl)-3-(trifluoromethyl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl and tributylstannyl groups. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the tributylstannyl group serves as a versatile precursor for further transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar compounds to 5-(tributylstannyl)-3-(trifluoromethyl)isoxazole include other trifluoromethylated heterocyclic compounds and stannylated isoxazoles. These compounds share similar properties, such as enhanced stability and lipophilicity, but differ in their specific functional groups and applications . The uniqueness of this compound lies in its combination of trifluoromethyl and tributylstannyl groups, which provide a distinct set of chemical properties and reactivity.

Properties

IUPAC Name

tributyl-[3-(trifluoromethyl)-1,2-oxazol-5-yl]stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3NO.3C4H9.Sn/c5-4(6,7)3-1-2-9-8-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSKKZIBWCWIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28F3NOSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640290-79-5
Record name 5-(tributylstannyl)-3-(trifluoromethyl)-1,2-oxazole
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